Lipophilicity (XLogP): Optimal Mid-Range LogP Between Ethoxy and Butoxy Analogs
The target compound's predicted XLogP falls between that of the shorter ethoxy analog and the longer butoxy analog. Based on the established linear trend of XLogP vs. alkoxy chain length (ΔXLogP ≈ +0.3–0.4 per methylene unit), 3-(2-propoxyethoxy)azetidine is expected to exhibit an XLogP of approximately +0.15 to +0.30, positioning it in the 'sweet spot' for oral drug-like space (Lipinski preferred range: LogP 0–5) while avoiding the excessive hydrophilicity of the methoxy analog (XLogP –0.7) or the elevated lipophilicity of the butoxy analog (XLogP +0.6) that may increase metabolic clearance and hERG binding risk [1][2].
| Evidence Dimension | Octanol/water partition coefficient (XLogP / XLogP3) |
|---|---|
| Target Compound Data | Predicted ~0.15 to 0.30 (linear interpolation from homolog series; experimental value not publicly reported) |
| Comparator Or Baseline | 3-(2-Ethoxyethoxy)azetidine: XLogP3 = –0.3 | 3-(2-Butoxyethoxy)azetidine: XLogP3 = +0.6 [1] | 3-(2-Methoxyethoxy)azetidine: XLogP = –0.7 |
| Quantified Difference | ΔXLogP ≈ +0.45–0.60 vs. ethoxy analog; ΔXLogP ≈ –0.30 to –0.45 vs. butoxy analog |
| Conditions | Computed XLogP3 values derived from topological structure using the XLOGP3 algorithm; values sourced from chemical database entries for each comparator. |
Why This Matters
An intermediate logP value supports balanced aqueous solubility and passive membrane permeability, reducing the need for formulation-enabled delivery and lowering the risk of attrition due to poor ADME properties.
- [1] Kuujia.com. 3-(2-Butoxyethoxy)azetidine (CAS 1339544-97-6) – XLogP3: 0.6; TPSA: 30.5 Ų. View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
